molecular formula C11H14N4O B1605415 (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE CAS No. 5472-71-9

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

Cat. No.: B1605415
CAS No.: 5472-71-9
M. Wt: 218.26 g/mol
InChI Key: YZYQTUBWZGCDLR-UHFFFAOYSA-N
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Description

(4-Morpholinylmethyl)benzotriazole is a chemical compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . It is a derivative of benzotriazole, a versatile heterocyclic compound known for its wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a morpholine ring attached to the benzotriazole moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinylmethyl)benzotriazole typically involves the reaction of benzotriazole with morpholine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a linking agent to form the morpholinylmethyl group. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinylmethyl)benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of (4-Morpholinylmethyl)benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Morpholinylmethyl)benzotriazole is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required .

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-4-11-10(3-1)12-13-15(11)9-14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYQTUBWZGCDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203188
Record name 1-(4-Morpholinomethyl)-1H-benzotriazole
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Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-71-9
Record name 1-(4-Morpholinylmethyl)-1H-benzotriazole
Source CAS Common Chemistry
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Record name 1-(4-Morpholinomethyl)-1H-benzotriazole
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Record name NSC29448
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Record name 1-(4-Morpholinomethyl)-1H-benzotriazole
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Record name 1-(4-morpholinomethyl)-1H-benzotriazole
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Record name 1-(4-MORPHOLINOMETHYL)-1H-BENZOTRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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